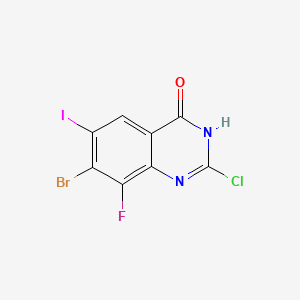
7-Bromo-2-chloro-8-fluoro-6-iodo-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-2-chloro-8-fluoro-6-iodo-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-chloro-8-fluoro-6-iodo-4(3H)-quinazolinone typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of bromine, chlorine, fluorine, and iodine atoms into the quinazolinone core.
Cyclization: Formation of the quinazolinone ring structure through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
7-Bromo-2-chloro-8-fluoro-6-iodo-4(3H)-quinazolinone can undergo various chemical reactions, including:
Substitution Reactions: Replacement of one halogen atom with another nucleophile.
Oxidation and Reduction: Changes in the oxidation state of the compound.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups.
科学研究应用
7-Bromo-2-chloro-8-fluoro-6-iodo-4(3H)-quinazolinone could have various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or chemical processes.
作用机制
The mechanism of action of 7-Bromo-2-chloro-8-fluoro-6-iodo-4(3H)-quinazolinone would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathways Involved: Affecting signaling pathways related to its biological activity.
相似化合物的比较
Similar Compounds
Quinazolinone Derivatives: Other halogenated quinazolinones with similar structures.
Fluoroquinolones: Compounds with fluorine atoms and quinazolinone cores.
Uniqueness
7-Bromo-2-chloro-8-fluoro-6-iodo-4(3H)-quinazolinone is unique due to its specific combination of halogen atoms, which could confer distinct chemical and biological properties compared to other quinazolinone derivatives.
属性
分子式 |
C8H2BrClFIN2O |
|---|---|
分子量 |
403.37 g/mol |
IUPAC 名称 |
7-bromo-2-chloro-8-fluoro-6-iodo-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H2BrClFIN2O/c9-4-3(12)1-2-6(5(4)11)13-8(10)14-7(2)15/h1H,(H,13,14,15) |
InChI 键 |
RKPABCXUYPTBTF-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=C(C(=C1I)Br)F)N=C(NC2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















